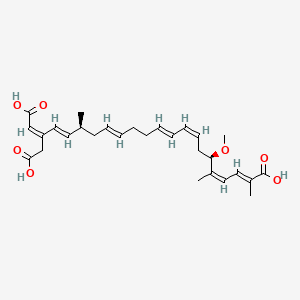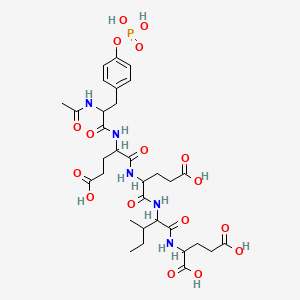
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is a phosphopeptide ligand known for its high affinity for the src SH2 domain. This compound is characterized by the presence of a phosphorylated tyrosine residue and multiple glutamic acid residues, making it a potent inhibitor of src SH3-SH2-phosphoprotein interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The phosphorylation of the tyrosine residue is achieved using specific phosphorylating agents under controlled conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu primarily undergoes phosphorylation and dephosphorylation reactions. The phosphorylated tyrosine residue can be targeted by phosphatases, leading to dephosphorylation. Additionally, the compound can participate in peptide bond hydrolysis under acidic or enzymatic conditions .
Common Reagents and Conditions
Phosphorylation: Phosphorylating agents such as phosphoramidites or phosphoric acid derivatives.
Dephosphorylation: Phosphatases under physiological conditions.
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or proteolytic enzymes
Major Products
Dephosphorylated Peptide: Resulting from the action of phosphatases.
Hydrolyzed Fragments: Resulting from peptide bond cleavage
Wissenschaftliche Forschungsanwendungen
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Serves as a tool to investigate protein-protein interactions, particularly those involving the src SH2 domain.
Medicine: Potential therapeutic applications in targeting src kinase-related pathways, which are implicated in cancer and other diseases.
Industry: Utilized in the development of peptide-based inhibitors and as a reference compound in analytical techniques
Wirkmechanismus
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu exerts its effects by binding to the src SH2 domain with high affinity. This binding blocks the interaction of src with other proteins, such as EGFR and FAK, thereby inhibiting downstream signaling pathways. The phosphorylated tyrosine residue is crucial for this interaction, as it mimics the natural phosphotyrosine-containing ligands of the SH2 domain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphopeptides: Other peptides containing phosphorylated tyrosine residues.
Src SH2 Domain Ligands: Compounds that specifically bind to the src SH2 domain.
Uniqueness
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is unique due to its specific sequence and modifications, which confer high affinity and specificity for the src SH2 domain. This makes it a valuable tool for studying src-related signaling pathways and developing targeted inhibitors .
Eigenschaften
Molekularformel |
C32H46N5O17P |
|---|---|
Molekulargewicht |
803.7 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53) |
InChI-Schlüssel |
QQEKQSBIEKQXQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



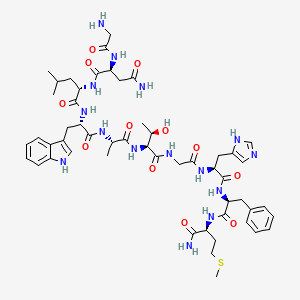

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)
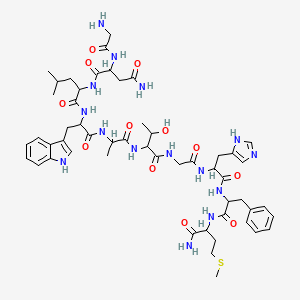

![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)

![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)
![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)
![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)
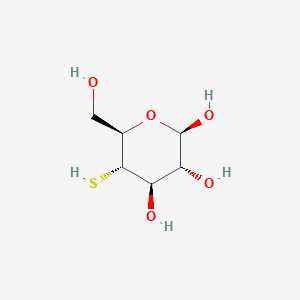
![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
